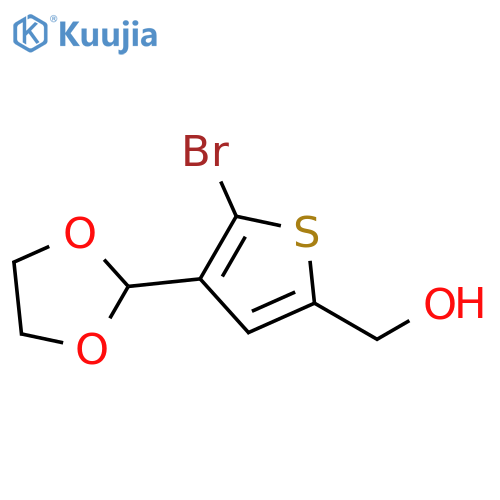Cas no 2092289-16-0 (5-bromo-4-(1,3-dioxolan-2-yl)thiophen-2-ylmethanol)

2092289-16-0 structure
商品名:5-bromo-4-(1,3-dioxolan-2-yl)thiophen-2-ylmethanol
CAS番号:2092289-16-0
MF:C8H9BrO3S
メガワット:265.124260663986
CID:5193611
5-bromo-4-(1,3-dioxolan-2-yl)thiophen-2-ylmethanol 化学的及び物理的性質
名前と識別子
-
- 2-Thiophenemethanol, 5-bromo-4-(1,3-dioxolan-2-yl)-
- 5-bromo-4-(1,3-dioxolan-2-yl)thiophen-2-ylmethanol
-
- インチ: 1S/C8H9BrO3S/c9-7-6(3-5(4-10)13-7)8-11-1-2-12-8/h3,8,10H,1-2,4H2
- InChIKey: LRKNVEJRUUBZJJ-UHFFFAOYSA-N
- ほほえんだ: C1(CO)SC(Br)=C(C2OCCO2)C=1
5-bromo-4-(1,3-dioxolan-2-yl)thiophen-2-ylmethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-335944-1g |
[5-bromo-4-(1,3-dioxolan-2-yl)thiophen-2-yl]methanol |
2092289-16-0 | 1g |
$0.0 | 2023-09-04 | ||
| Enamine | EN300-335944-1.0g |
[5-bromo-4-(1,3-dioxolan-2-yl)thiophen-2-yl]methanol |
2092289-16-0 | 1.0g |
$0.0 | 2023-02-23 |
5-bromo-4-(1,3-dioxolan-2-yl)thiophen-2-ylmethanol 関連文献
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
2092289-16-0 (5-bromo-4-(1,3-dioxolan-2-yl)thiophen-2-ylmethanol) 関連製品
- 855474-56-5(butyl(hexan-2-yl)amine)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
